![molecular formula C53H55F4N9O11S B13893141 ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dovitinib-RIBOTAC TFA is a novel compound that combines the properties of dovitinib, a receptor tyrosine kinase inhibitor, with the innovative RIBOTAC technology. This compound selectively targets and degrades specific ribonucleic acids (RNAs) associated with cancer progression, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dovitinib-RIBOTAC TFA involves modifying dovitinib by adding a chemical moiety that can recruit and activate ribonuclease L, an RNA-degrading enzyme. This modification includes a repeating carbon and oxygen chain and a five-member ring containing sulfur . The reaction conditions typically involve standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods.
Industrial Production Methods
Industrial production of Dovitinib-RIBOTAC TFA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of Dovitinib-RIBOTAC TFA, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Dovitinib-RIBOTAC TFA has a wide range of scientific research applications, including:
Wirkmechanismus
Dovitinib-RIBOTAC TFA exerts its effects by binding to specific RNA structures and recruiting ribonuclease L, which then degrades the target RNA. This mechanism involves the following steps:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTACs: Similar to RIBOTACs but target proteins for degradation instead of RNAs.
Oligonucleotide-based RNA modulators: Target RNA using complementary sequences but face challenges in cellular delivery.
Uniqueness
Dovitinib-RIBOTAC TFA is unique in its ability to selectively target and degrade specific RNAs, offering a novel approach to cancer therapy. Unlike traditional RNA modulators, it combines the specificity of small molecules with the degradative power of ribonucleases .
Eigenschaften
Molekularformel |
C53H55F4N9O11S |
|---|---|
Molekulargewicht |
1102.1 g/mol |
IUPAC-Name |
ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C53H55F4N9O11S/c1-2-75-50(69)44-46(67)41(78-49(44)61-33-7-4-3-5-8-33)30-32-11-14-39(40(29-32)77-51(70)53(55,56)57)76-28-27-74-26-25-73-24-23-72-22-16-60-52(71)59-15-17-65-18-20-66(21-19-65)34-12-13-36-38(31-34)63-47(62-36)43-45(58)42-35(54)9-6-10-37(42)64-48(43)68/h3-14,29-31,67H,2,15-28H2,1H3,(H,62,63)(H3,58,64,68)(H2,59,60,71)/b41-30+,61-49? |
InChI-Schlüssel |
RSMJVCUFAKFFTI-UDUYKGDLSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)/SC1=NC8=CC=CC=C8)O |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)SC1=NC8=CC=CC=C8)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
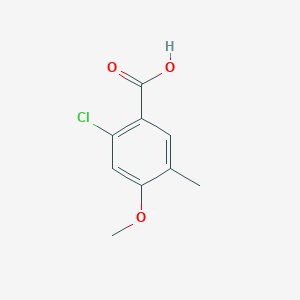

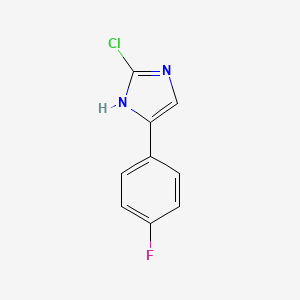
![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)
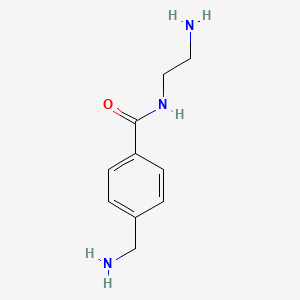

![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
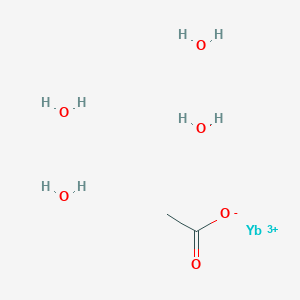
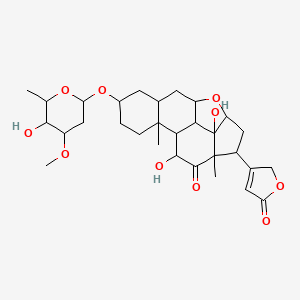
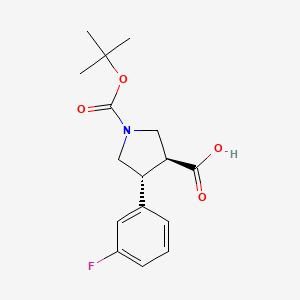
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
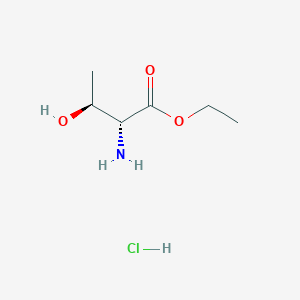
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
